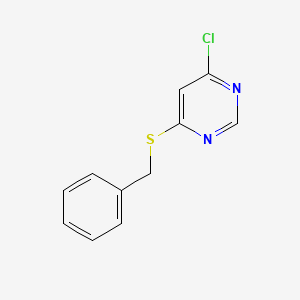
ethyl 2-hydroxy-3-sulfamoylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-hydroxy-3-sulfamoylpropanoate (EHSP) is a versatile molecule that has a wide range of applications in the scientific and industrial fields. EHSP is an organic compound with a molecular formula of C5H11NO4S and a molecular weight of 181.2 g/mol. It has one sulfur atom and two oxygen atoms, which gives it a distinctive chemical structure. EHSP is a colorless crystalline solid with a melting point of 121°C and a boiling point of 248°C. It is soluble in water, ethanol, and methanol, and has a low vapor pressure.
科学研究应用
Ethyl 2-hydroxy-3-sulfamoylpropanoate has a wide range of applications in the scientific and industrial fields. It is used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of polymers, catalysts, and surfactants. In addition, ethyl 2-hydroxy-3-sulfamoylpropanoate is used in the synthesis of a variety of compounds for use in the medical and biotechnology fields, such as drugs, enzymes, and antibodies.
作用机制
Ethyl 2-hydroxy-3-sulfamoylpropanoate is an important intermediate in the synthesis of a variety of compounds. It acts as a nucleophile in the reaction of ethyl acetoacetate with sodium sulfamate, forming a new carbon-sulfur bond. This reaction is catalyzed by a base, such as sodium hydroxide. In addition, ethyl 2-hydroxy-3-sulfamoylpropanoate can act as an acid, donating a proton to form a new carbon-oxygen bond. This reaction is catalyzed by a strong acid, such as hydrochloric acid.
Biochemical and Physiological Effects
ethyl 2-hydroxy-3-sulfamoylpropanoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that ethyl 2-hydroxy-3-sulfamoylpropanoate can inhibit the growth of certain bacteria and fungi, as well as inhibit the activity of certain enzymes. In addition, ethyl 2-hydroxy-3-sulfamoylpropanoate has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects.
实验室实验的优点和局限性
Ethyl 2-hydroxy-3-sulfamoylpropanoate is a versatile compound that has numerous advantages and limitations for laboratory experiments. One of the major advantages of using ethyl 2-hydroxy-3-sulfamoylpropanoate is its low cost and availability. In addition, it is easy to synthesize and has a low vapor pressure, making it suitable for use in a variety of laboratory experiments. However, ethyl 2-hydroxy-3-sulfamoylpropanoate is a toxic compound and should be handled with caution. It is also flammable and should be stored in a cool, dry place.
未来方向
The potential applications of ethyl 2-hydroxy-3-sulfamoylpropanoate are numerous and varied. One of the most promising areas of research is its use in the development of new drugs and treatments for diseases. In addition, ethyl 2-hydroxy-3-sulfamoylpropanoate could be used in the development of new polymers, catalysts, and surfactants. Finally, ethyl 2-hydroxy-3-sulfamoylpropanoate could be used to develop new methods for synthesizing a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes.
合成方法
Ethyl 2-hydroxy-3-sulfamoylpropanoate can be synthesized through a variety of methods. One of the most common methods is the reaction of ethyl acetoacetate with sodium sulfamate in the presence of a base, such as sodium hydroxide. This reaction produces ethyl 2-hydroxy-3-sulfamoylpropanoate and sodium acetate as the byproducts. Another method of synthesizing ethyl 2-hydroxy-3-sulfamoylpropanoate is by the reaction of ethyl acetoacetate with sodium sulfamate in the presence of a strong acid, such as hydrochloric acid. This method produces ethyl 2-hydroxy-3-sulfamoylpropanoate and sodium chloride as the byproducts.
属性
| { "Design of the Synthesis Pathway": "The synthesis of ethyl 2-hydroxy-3-sulfamoylpropanoate can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Ethyl acetoacetate", "Sulfamic acid", "Sodium hydroxide", "Ethanol", "Hydrochloric acid", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with sulfamic acid in the presence of sodium hydroxide to form ethyl 2-amino-3-oxobutanoate.", "Step 2: Ethyl 2-amino-3-oxobutanoate is then reacted with ethanol and hydrochloric acid to form ethyl 2-amino-3-hydroxybutanoate.", "Step 3: The resulting product from step 2 is then reacted with sulfamic acid and sodium bicarbonate to form ethyl 2-hydroxy-3-sulfamoylpropanoate." ] } | |
CAS 编号 |
1880960-21-3 |
产品名称 |
ethyl 2-hydroxy-3-sulfamoylpropanoate |
分子式 |
C5H11NO5S |
分子量 |
197.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[5-(4-bromophenyl)furan-2-yl]methanamine hydrochloride](/img/structure/B6588152.png)

![2-[3-(3-phenylpropoxy)phenyl]ethan-1-amine](/img/structure/B6588165.png)